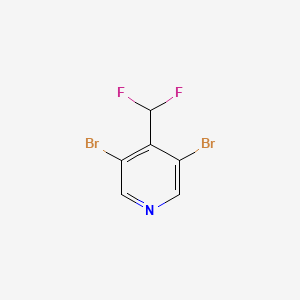

3,5-Dibromo-4-(difluoromethyl)pyridine

Description

Properties

Molecular Formula |

C6H3Br2F2N |

|---|---|

Molecular Weight |

286.90 g/mol |

IUPAC Name |

3,5-dibromo-4-(difluoromethyl)pyridine |

InChI |

InChI=1S/C6H3Br2F2N/c7-3-1-11-2-4(8)5(3)6(9)10/h1-2,6H |

InChI Key |

RLRAUAVFQHWDSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)C(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-(difluoromethyl)pyridine typically involves the bromination of 4-(difluoromethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 3 and 5 positions of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding pyridine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

Coupling Products:

Reduction Products: Pyridine derivatives with reduced bromine content.

Scientific Research Applications

3,5-Dibromo-4-(difluoromethyl)pyridine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities and as a building block for bioactive molecules.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-(difluoromethyl)pyridine depends on its specific application and the target molecule it interacts with. In general, the presence of bromine and difluoromethyl groups can influence the compound’s reactivity and interaction with biological targets. The molecular targets and pathways involved may vary based on the specific context of its use, such as enzyme inhibition, receptor binding, or interaction with nucleic acids.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

Physicochemical Properties

- Lipophilicity : The difluoromethyl group in the target compound offers intermediate lipophilicity compared to trifluoromethyl (higher) and hydroxyl (lower) substituents, balancing membrane permeability and solubility .

- Thermal Stability : Bromine’s steric bulk may enhance thermal stability, as seen in MIBRT derivatives, which retain structural integrity under harsh conditions .

Pharmacological Implications

- Metabolic Resistance : Fluorine substituents, as discussed in and , reduce metabolic degradation by blocking cytochrome P450 oxidation sites, a feature shared by the target compound’s difluoromethyl group .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-Dibromo-4-(difluoromethyl)pyridine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sequential halogenation and fluoromethylation. Starting from 4-methylpyridine, bromination at the 3,5-positions using bromine in fuming sulfuric acid (to enhance regioselectivity) yields 3,5-dibromo-4-methylpyridine . The methyl group is then substituted with a difluoromethyl group via nucleophilic displacement or radical fluorination. For fluoromethylation, reagents like (diethylamino)sulfur trifluoride (DAST) or photoredox-catalyzed fluorination may be employed. Optimization involves controlling temperature (e.g., 0–60°C), solvent polarity, and catalyst loading to improve yields .

Q. How can the structure of this compound be confirmed experimentally?

- Methodology : Use a combination of NMR, NMR, and NMR spectroscopy to confirm substitution patterns and fluorine integration. For example, NMR will show distinct signals for the difluoromethyl group (-CFH) around -80 to -100 ppm. Mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional validation. Cross-referencing with spectral databases (e.g., Cambridge Structural Database) ensures accuracy .

Q. What are the key physicochemical properties influenced by the difluoromethyl group?

- Methodology : The difluoromethyl group enhances lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs. Assess via HPLC (retention time) or shake-flask experiments for partition coefficients. The electron-withdrawing nature of fluorine alters the pyridine ring’s electronic profile, measurable via Hammett constants or computational methods (DFT calculations) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

- Methodology : Bromination at the 3,5-positions is influenced by directing groups and reaction media. Use Lewis acids (e.g., FeBr) to stabilize intermediates or employ protecting groups (e.g., THP for amines) to block undesired sites. Kinetic vs. thermodynamic control can be studied via time-resolved NMR or in situ IR monitoring .

Q. What strategies mitigate low yields in difluoromethyl group introduction?

- Methodology : Low yields often arise from competing side reactions (e.g., hydrolysis). Strategies include:

- Using anhydrous conditions and aprotic solvents (e.g., DMF, THF).

- Employing transition-metal catalysts (e.g., Pd for cross-coupling) to facilitate C–CFH bond formation.

- Screening fluorinating agents (e.g., Selectfluor®) under varied pH and temperature .

Q. How does the difluoromethyl group impact biological activity in drug discovery?

- Methodology : The group’s steric and electronic effects modulate target binding. Conduct SAR studies by synthesizing analogs (e.g., replacing CFH with CH, Cl) and testing in vitro assays (e.g., enzyme inhibition). Molecular docking simulations can predict interactions with protein active sites, validated by X-ray crystallography .

Q. How to resolve contradictions in reported reactivity at the 4-position?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.